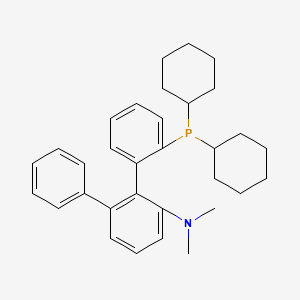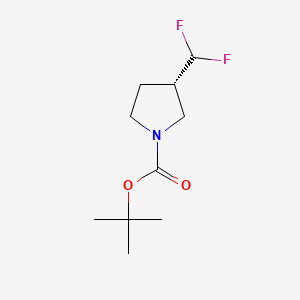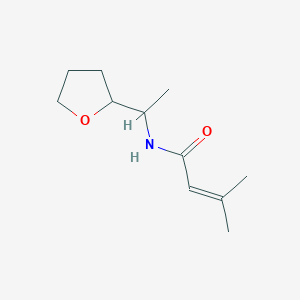
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide is an organic compound with the molecular formula C11H19NO2. This compound features a unique structure that includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of the tetrahydrofuran ring imparts specific chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide typically involves the reaction of 3-methylbut-2-enamide with a tetrahydrofuran derivative. One common method involves the use of tetrahydrofuran-2-ylmethyl methanesulfonate as an intermediate. This intermediate reacts with 3-methylbut-2-enamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a different substitution pattern on the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethyl methanesulfonate: An intermediate used in the synthesis of 3-Methyl-N-(1-(tetrahydrofuran-2-yl)ethyl)but-2-enamide.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a tetrahydrofuran ring and an amide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-methyl-N-[1-(oxolan-2-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C11H19NO2/c1-8(2)7-11(13)12-9(3)10-5-4-6-14-10/h7,9-10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CANDQEPCKSIAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


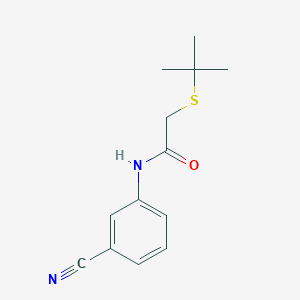
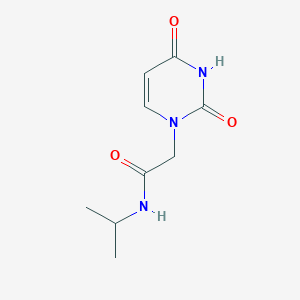
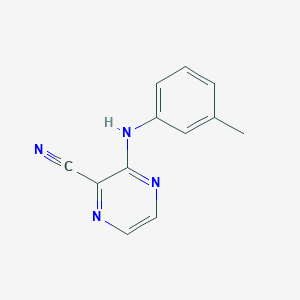
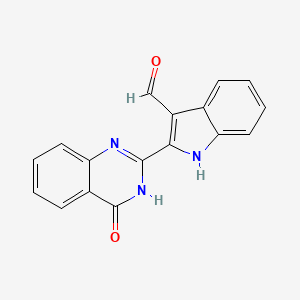
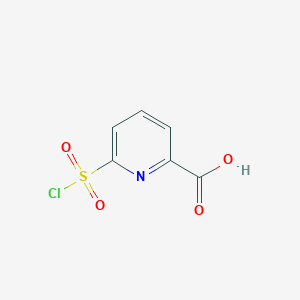
![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
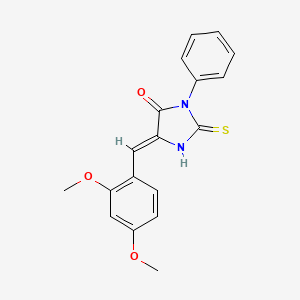
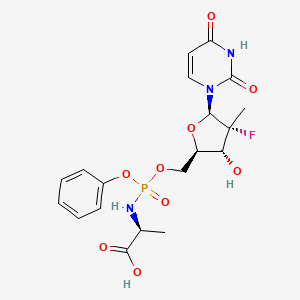
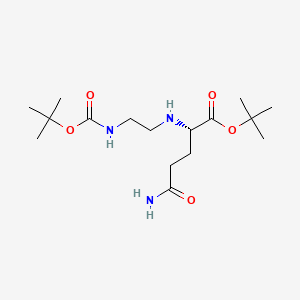

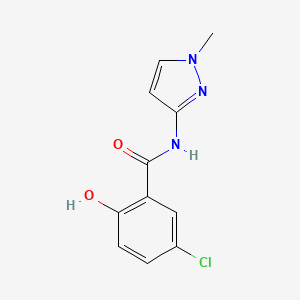
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
